molecular formula C11H12FN3 B3111280 5-Fluoro-2-(piperazin-1-yl)benzonitrile CAS No. 182181-30-2

5-Fluoro-2-(piperazin-1-yl)benzonitrile

Cat. No.: B3111280
CAS No.: 182181-30-2
M. Wt: 205.23 g/mol
InChI Key: KSDIKSCSQBLQQH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12FN3 and a molecular weight of 205.23 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and a benzonitrile group. This compound is primarily used in research and development due to its unique chemical properties.

Scientific Research Applications

5-Fluoro-2-(piperazin-1-yl)benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

The synthesis of 5-Fluoro-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with piperazine under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution of the nitro group by the piperazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The nitrile group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

5-Fluoro-2-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:

    5-Fluoro-2-(methylpiperazin-1-yl)benzonitrile: Similar structure but with a methyl group on the piperazine ring.

    5-Fluoro-2-(phenylpiperazin-1-yl)benzonitrile: Contains a phenyl group on the piperazine ring.

    5-Fluoro-2-(ethylpiperazin-1-yl)benzonitrile: Features an ethyl group on the piperazine ring.

These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and applications.

Properties

IUPAC Name

5-fluoro-2-piperazin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIKSCSQBLQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of piperazine (Aldrich; 1.28 g), 2,5-difluorobenzonitrile (Lancaster; 0.422 g), and DMF (4mL) is stirred at 80° C. for 1.5 h, after which the mixture is cooled and partitioned between dichloromethane, water, and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate, concentrated, and the residue is crystallized from dichloromethane/ethyl ether/hexane to give 0.282 g of 5-fluoro-2-(piperazin-1-yl)benzonitrile; mp 83-83.5° C.; 1H NMR (CDCl3) δ 3.10, 7.00, 7.21, 7.21, 7.27.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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